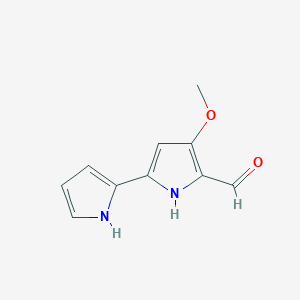

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

描述

4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde is an aromatic ether and a biosynthetic intermediate of bipyrrole-containing natural products. It is derived from the Streptomyces culture and is known for its role in the biosynthesis of prodigiosins and tambjamines . This compound has been studied for its biological activities, including its ability to arrest the strobilation of moon jellyfish (Aurelia coerulea) .

准备方法

The preparation of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde involves multiple synthetic steps. One method includes the use of gene replacements and feeding experiments with chemically synthesized intermediates . The organic phases are typically dried using sodium sulfate, filtered, and concentrated in vacuo .

化学反应分析

Condensation Reactions

MBC undergoes regioselective condensation with amines and tetramic acid derivatives to form bioactive alkaloids:

Enzymatic Phosphorylation

The aldehyde group of MBC is activated by phosphorylation in biosynthetic pathways:

textReaction: MBC + ATP → Pi-MBC + ADP Enzymes: RedH (Streptomyces), PigC (Serratia) Key intermediate: Pi-MBC (detected via LC-MS/MS) [4][5] Role: Facilitates non-enzymatic C–C bond formation with tetramic acids [6]

Cross-Coupling Reactions

MBC participates in Suzuki-Miyaura couplings to construct bipyrrole frameworks:

Functionalization at C-4

MBC derivatives undergo regioselective bromination:

textReagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Conditions: THF, −78°C to rt Example: - Substrate: 4-Methylpyrrole-2-carboxaldehyde → 5-Bromo-4-methylpyrrole-2-carboxaldehyde - Yield: >90% [8]

Demethylation Strategies

MBC’s methoxy group is selectively removed to generate hydroxy intermediates:

textReaction: MBC → Hydroxy-MBC Conditions: NaOH in ethylene glycol, 120°C Yield: 77% [3] Application: Critical for synthesizing 2-(*p*-hydroxybenzyl)-prodigiosins [3]

Reaction Mechanism Insights

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

MBC serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the production of bioactive natural products such as prodigiosins and tambjamines. These compounds are known for their antimicrobial and anticancer properties, making MBC an essential building block in medicinal chemistry .

Synthetic Routes:

Recent studies have developed various synthetic methods for producing MBC and its analogs. These methods include:

- Bromination: A straightforward bromination method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been reported to yield high purity products .

- Alkylation and Functionalization: MBC can be further modified to create derivatives with enhanced biological activities, facilitating structure-activity relationship (SAR) studies .

Table 1: Synthetic Methods for MBC Derivatives

| Method | Description | Yield |

|---|---|---|

| Bromination | Using DBDMH for regioselective bromination | High |

| Alkylation | Functionalizing with alkyl groups | Variable |

| Substitution | Replacing methoxy with other functional groups | Variable |

Biological Applications

Inhibition of Strobilation:

MBC has been studied for its ability to inhibit strobilation in the moon jellyfish Aurelia coerulea. This process is crucial in the life cycle of jellyfish, where polyps transform into medusae. Notably, MBC achieves this inhibition without inducing cytotoxicity, highlighting its potential as a non-toxic agent in marine biology .

Pharmacological Properties:

The compound's role as a precursor in the biosynthesis of prodigiosins and tambjamines suggests significant pharmacological potential. Prodigiosins are known for their antimicrobial and anticancer properties, while tambjamines exhibit potential anticancer activity .

Table 2: Biological Activities of MBC

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Involved in the synthesis of prodigiosins | |

| Anticancer | Potential precursor for anticancer agents | |

| Non-cytotoxic | Inhibits strobilation without toxicity |

Case Studies

-

Marine Biology Study:

A study demonstrated that synthetic MBC could arrest strobilation in Aurelia coerulea, leading to abnormal tentacle-like structures. This finding underscores the compound's unique biological activity and its potential applications in marine biology research . -

Antibiotic Development:

Research on the biosynthetic pathway of MBC in Streptomyces coelicolor revealed its role as a key intermediate in producing prodiginine antibiotics. This pathway elucidation provides insights into developing novel antibiotics derived from natural products .

作用机制

The mechanism of action of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde involves its interaction with biological pathways in organisms. For example, it arrests the strobilation of moon jellyfish by generating abnormal tentacle-like structures in a dose-dependent manner . The molecular targets and pathways involved in this process are still under investigation, but it is believed to act as a biosynthetic intermediate in the production of pyrrole-containing natural products .

相似化合物的比较

4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde can be compared with other similar compounds such as:

Tambjamines: These are yellow pigments with potential anticancer properties, and the compound is also an intermediate in their production.

The uniqueness of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde lies in its specific role as a biosynthetic intermediate and its ability to arrest biological processes like strobilation without causing cytotoxicity .

生物活性

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a significant compound in the biosynthesis of various natural products, particularly those containing pyrrole structures. Its biological activities have garnered interest due to its role as a precursor in the synthesis of prodigiosins and tambjamines, which possess notable pharmacological properties. This article explores the biological activity of MBC, focusing on its mechanisms, effects on marine organisms, and potential therapeutic applications.

MBC primarily acts as a biosynthetic intermediate in the production of prodigiosins, which are known for their antimicrobial and anticancer properties. The compound has been shown to inhibit the strobilation process in the moon jellyfish Aurelia coerulea, a critical developmental stage where polyps transform into jellyfish. This inhibition occurs without inducing cytotoxicity, making MBC a unique candidate for further research in marine biology and pharmacology .

Target Organism

- Species : Moon jellyfish (Aurelia coerulea)

- Effect : Arrests strobilation; induces abnormal tentacle-like structures in a dose-dependent manner.

MBC plays a crucial role in several biochemical pathways:

- Biosynthesis of Prodigiosins : MBC is involved in the enzymatic processes that lead to the formation of prodigiosin antibiotics in Streptomyces coelicolor. The enzyme RedH catalyzes the condensation of MBC with other pyrrole derivatives to form undecylprodiginine, an essential intermediate in this pathway .

- Antimicrobial Activity : Compounds derived from MBC exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Summary of Biological Activities

The biological activities associated with MBC can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; part of prodigiosin biosynthesis. |

| Anticancer | Exhibits potential anticancer activity through its derivatives. |

| Marine Biology | Inhibits strobilation in jellyfish without cytotoxic effects. |

| Enzymatic Role | Serves as a precursor for various secondary metabolites with biological activity. |

Case Studies and Research Findings

- Strobilation Inhibition Study :

- Biosynthetic Pathway Elucidation :

- Antimicrobial Efficacy :

属性

IUPAC Name |

3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCYELLGZFKAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=C1)C2=CC=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146696 | |

| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-41-2 | |

| Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tambjamine aldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde?

A1: this compound (MBC) is a vital precursor in the biosynthetic pathway of prodiginines [, , , , , ]. These pigmented antibiotics are produced by various bacteria, notably Streptomyces species. MBC, along with 2-undecylpyrrole, serves as a building block for the formation of undecylprodiginine, a key intermediate in prodiginine biosynthesis. This process is facilitated by the enzyme RedH, which catalyzes the condensation of MBC and 2-undecylpyrrole [, ]. Further enzymatic modifications, such as the oxidative cyclization catalyzed by RedG, lead to the diversity of prodiginines observed in nature [, ].

Q2: How do structural modifications of MBC affect prodiginine biosynthesis?

A2: Research using mutasynthesis approaches has shown that the enzymes RedH and RedG exhibit some flexibility in their substrate specificity []. Chemically synthesized analogs of MBC, with variations in steric bulk, alkyl chain hydrophobicity, and the presence of π-electrons, have been successfully incorporated into prodiginine analogs by mutant Streptomyces coelicolor strains []. This suggests that modifying MBC's structure can influence the type and quantity of prodiginines produced, providing insights for developing novel prodiginine-based antibiotics.

Q3: Are there any known instances where external factors influence MBC production?

A3: Interestingly, thiamine, a common vitamin, has been shown to stimulate the production of 2-methyl-3-amylpyrrole (MAP), the monopyrrole moiety of the prodiginine molecule, in Serratia marcescens []. This mutant strain, which typically accumulates MBC, can couple MBC with exogenously supplied MAP to form prodigiosin. The addition of thiamine induces MAP production, leading to measurable prodigiosin synthesis even at low thiamine concentrations [].

Q4: What analytical techniques are used to study MBC and its role in prodiginine production?

A4: Several analytical methods are employed to investigate MBC and its involvement in prodiginine biosynthesis. High-performance liquid chromatography (HPLC) coupled with syntrophic pigment synthesis has been successfully used to separate and detect both MBC and the monopyrrole precursor of prodiginines in Serratia marcescens []. This technique exploits the ability of specific bacterial mutants to synthesize only one of the two precursors and their capacity to couple exogenously supplied precursors to produce the final pigment, allowing for sensitive detection and quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。